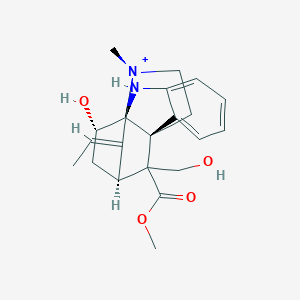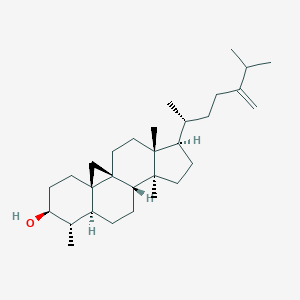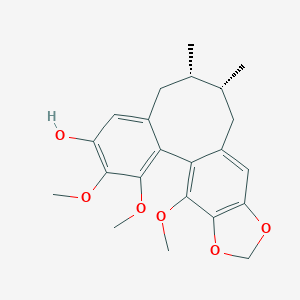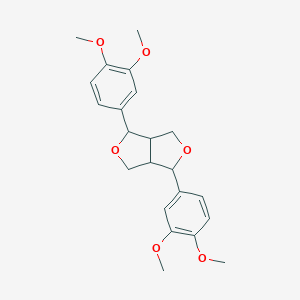
Eudesmine
Descripción general
Descripción
Eudesmine, also known as Eudesmin, is a natural product derived from plant sources . It has a molecular formula of C22H26O6 and a molecular weight of 386.44 .
Physical And Chemical Properties Analysis
Eudesmine is a solid powder with a density of 1.2±0.1 g/cm³ . It has a boiling point of 517.3±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 76.0±3.0 kJ/mol . The flash point is 209.8±30.0 °C . It has a molar refractivity of 104.5±0.3 cm³ . Eudesmine has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .
Aplicaciones Científicas De Investigación
Stem Cell Research
Eudesmin has been suggested to influence the differentiation properties of mesenchymal stem cells. It regulates PRC2 components, which in turn promotes the differentiation property of these cells. Additionally, Eudesmin is noted to maintain embryonic stem cell properties through the upregulation of pluripotency markers such as Oct4, Sox2, and Nanog .
mTOR/S6K1 Pathway Inhibition
Eudesmin is identified as an inhibitor of the mTOR/S6K1 pathway, which is crucial for determining mesenchymal stem cell fate. It promotes transcription of Wnt6, Wnt10a, and Wnt10b genes, thereby disturbing adipogenesis and inducing osteogenic or myogenic commitment .
Antimicrobial Activity
In the context of bacterial infections, Eudesmin has shown strong activity against Helicobacter pylori. It affects the morphology of H. pylori in a dose-dependent manner and significantly decreases the expression of vacA, a virulence factor .
Safety and Hazards
Eudesmine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured . In case of accidental release, it is advised to avoid letting the chemical enter drains .
Mecanismo De Acción
Target of Action
Eudesmin, a furofuran lignan, has been found to interact with several targets. It has been reported to inhibit the S6K1 signaling pathway . Additionally, it has been shown to modulate the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation . Eudesmin also interacts with the Helicobacter pylori (H. pylori) bacterium, leading to its eradication .
Mode of Action
Eudesmin’s interaction with its targets leads to various changes. For instance, it inhibits the activation and nuclear translocation of S6K1, a protein involved in cell growth and proliferation . In the context of PRC2, eudesmin treatment increases the occupancy of PRC2 components, EZH2 and SUZ12, and the level of H3K27me3 on the promoter region of DKK1, downregulating its transcription level . When interacting with H. pylori, eudesmin suppresses the bacterium-induced secretion of interleukin (IL)-8, expression of LC-3B, and activation of apoptosis-associated proteins .
Biochemical Pathways
Eudesmin affects several biochemical pathways. It disturbs adipogenesis via suppression of the S6K1 signaling pathway . It also influences the Wnt signaling pathway and pluripotency by modulating PRC2 target genes . Furthermore, it attenuates H. pylori-mediated autophagy, apoptosis, immune response, and inflammation .
Pharmacokinetics
It is known that the physicochemical properties of a molecule can influence its potential to become a drug .
Result of Action
Eudesmin’s action results in various molecular and cellular effects. It blocks adipogenesis through down-regulation of the S6K1-H2BS36p axis . It also controls Wnt signaling and maintains pluripotency of stem cells by modulating PRC2 dynamics . Moreover, it leads to the eradication of H. pylori infection and suppresses H. pylori-associated gastric inflammation .
Propiedades
IUPAC Name |
3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eudesmin | |
CAS RN |
526-06-7 | |
| Record name | Eudesmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eudesmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eudesmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the structural characteristics of Eudesmine?
A2: Eudesmine belongs to the sesquiterpene lactone family, specifically the eudesmane-type. While the exact molecular formula and weight might vary depending on the specific derivative, a newly discovered Eudesmine derivative, Δ4,9 dien eudesmine 13,15 dicarboxylic acid 15 β-D-glucopyranoside, was isolated from Crepis napifera. [] Structural elucidation was achieved using various spectroscopic techniques, including 1H NMR, 13C NMR, 1H-1H COSY, HMBC, ROESY, MS, and IR spectroscopy. This highlights the importance of these analytical tools for characterizing Eudesmine and its derivatives.
Q2: Has Eudesmine been found in any plant sources?
A3: Yes, Eudesmine has been identified in Rollinia mucosa leaves. [] Notably, Eudesmine was found alongside another lignan, epiudesmine, in the chloroform extract of the leaves, which exhibited significant toxicity in the Brine shrimp lethality assay. This suggests potential biological activities for Eudesmine and its related compounds.
Q3: Are there any potential applications for Eudesmine based on its reported activities?
A3: While research on Eudesmine is still in its early stages, its Tie2-activating properties suggest potential applications in areas like:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



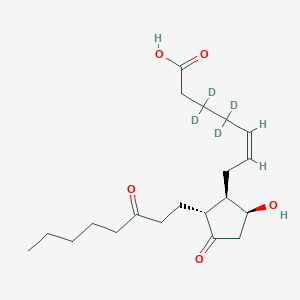
![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)


